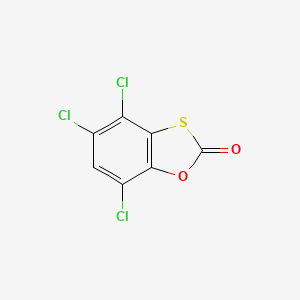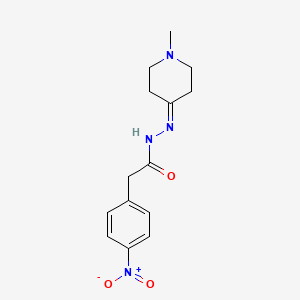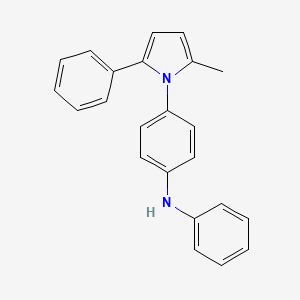![molecular formula C24H18N2O6S2 B15152308 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is a complex organic compound that features multiple functional groups, including phenolic hydroxyl groups, sulfanyl groups, and a quinoxaline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone likely involves multiple steps, including the formation of the quinoxaline ring, introduction of sulfanyl groups, and coupling with the dihydroxyphenyl moieties. Typical reaction conditions might include:
Formation of Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.
Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and appropriate catalysts.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the dihydroxyphenyl groups to the quinoxaline core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with quinoxaline and phenolic structures can act as ligands in catalytic systems.
Materials Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties.
Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of quinoxaline and phenolic groups.
Industry
Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to the presence of conjugated systems.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone would depend on its specific application. For example:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The compound might interact with microbial cell membranes or inhibit key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: Another flavonoid with similar biological activities.
Quinoxaline Derivatives: Various quinoxaline-based compounds with antimicrobial and anticancer activities.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is unique due to its combination of phenolic, sulfanyl, and quinoxaline groups, which might confer a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C24H18N2O6S2 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C24H18N2O6S2/c27-17-7-5-13(9-19(17)29)21(31)11-33-23-24(26-16-4-2-1-3-15(16)25-23)34-12-22(32)14-6-8-18(28)20(30)10-14/h1-10,27-30H,11-12H2 |
Clé InChI |
HRBLASXZBWBREY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)SCC(=O)C4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)

![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15152262.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15152283.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)

![propyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15152299.png)
![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15152321.png)

